molecular formula C20H19N3 B4970818 N-benzyl-N',N''-diphenylguanidine

N-benzyl-N',N''-diphenylguanidine

Cat. No.: B4970818
M. Wt: 301.4 g/mol
InChI Key: SSKYLJIYQNGXRG-UHFFFAOYSA-N
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Description

N-benzyl-N’,N’'-diphenylguanidine is an organic compound that belongs to the guanidine family. It is characterized by the presence of a benzyl group and two phenyl groups attached to the guanidine core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-N’,N’'-diphenylguanidine can be synthesized through the reaction of benzylamine with diphenylcyanamide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the guanidine structure.

Industrial Production Methods: In industrial settings, the synthesis of N-benzyl-N’,N’'-diphenylguanidine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’,N’'-diphenylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and phenyl oxides, while reduction may produce benzyl and phenyl amines.

Scientific Research Applications

N-benzyl-N’,N’'-diphenylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’,N’'-diphenylguanidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

    N,N’-diphenylguanidine: This compound is similar in structure but lacks the benzyl group.

    N-benzylguanidine: This compound has a benzyl group but lacks the phenyl groups. It is studied for its potential biological activities.

Uniqueness: N-benzyl-N’,N’'-diphenylguanidine is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and effectiveness in various applications.

Properties

IUPAC Name

2-benzyl-1,3-diphenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKYLJIYQNGXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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